Ethyl 2-(4-methoxyphenyl)sulfanylacetate
Overview
Description
Ethyl 2-(4-methoxyphenyl)sulfanylacetate is an organic compound with the molecular formula C11H14O3S. It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a sulfanylacetate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-methoxyphenyl)sulfanylacetate can be synthesized through several methods. One common method involves the reaction of ethyl bromoacetate with 4-methoxythiophenol in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanol solvent at room temperature, followed by refluxing for several hours. The product is then purified through extraction and drying processes .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenyl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid; typically carried out in solvents like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Amines or alcohols; reactions are conducted in polar solvents like ethanol or methanol at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxyphenyl)sulfanylacetate involves its interaction with molecular targets through its sulfanyl and ester groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and modulation of signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(phenyl)sulfanylacetate: Lacks the methoxy group, resulting in different reactivity and applications.
Ethyl 2-(4-chlorophenyl)sulfanylacetate: Contains a chlorine substituent, which can influence its chemical properties and biological activity.
Ethyl 2-(4-nitrophenyl)sulfanylacetate: The nitro group introduces additional reactivity, making it useful in different synthetic applications.
Uniqueness
Ethyl 2-(4-methoxyphenyl)sulfanylacetate is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to similar compounds. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDBJTGAQFVAEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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